molecular formula C9H12N2O3 B11801166 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid

3-(Piperidin-2-yl)isoxazole-4-carboxylic acid

Cat. No.: B11801166
M. Wt: 196.20 g/mol
InChI Key: XFRVLQCKAKWAKV-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)isoxazole-4-carboxylic acid (CAS 1334487-24-9) is a high-purity heterocyclic building block of significant interest in pharmaceutical and chemical research . This compound features a fused isoxazole-piperidine structure, making it a valuable scaffold for constructing more complex molecules. The piperidine ring is a common motif in medicinal chemistry, often employed in the synthesis of active pharmaceutical ingredients and other biologically active compounds . Similarly, isoxazole carboxylic acid derivatives are frequently investigated for their potential therapeutic applications, serving as key intermediates in drug discovery programs . The presence of both a carboxylic acid functional group and a basic piperidine nitrogen in this molecule provides two versatile handles for chemical modification, allowing researchers to create a diverse array of amides, esters, and salts. This makes the compound particularly useful for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. It is strictly for research and development applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

3-piperidin-2-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)6-5-14-11-8(6)7-3-1-2-4-10-7/h5,7,10H,1-4H2,(H,12,13)

InChI Key

XFRVLQCKAKWAKV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NOC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Hydroxylamine-Mediated Cyclization Strategies

A robust three-step synthesis from ethyl acetoacetate and substituted nitriles provides a scalable route to isoxazole-4-carboxylic acid derivatives . While initially developed for 5-amino-3-methyl-isoxazole-4-carboxylic acid , this method is adaptable to piperidine-substituted analogs:

  • Knoevenagel Condensation : Ethyl acetoacetate reacts with 2-cyanopyridine derivatives in toluene with TiCl₄ as a Lewis acid, forming ethyl 2-cyano-3-ethoxybut-2-enoate intermediates .

  • Cyclization : Treatment with hydroxylamine hydrochloride in ethanol under reflux introduces the isoxazole ring .

  • Hydrolysis : Basic hydrolysis (10% NaOH, 70°C) followed by acidification (HCl to pH 4) yields the carboxylic acid .

For 3-(piperidin-2-yl) substitution, piperidine-2-carboxylic acid derivatives would replace the methyl group in step 1. This method avoids transition metals, favoring eco-friendly and cost-effective synthesis, albeit with moderate yields (50–65%) due to competing side reactions during cyclization .

Catalytic Rearrangement of 4H-Isoxazol-5-ones

Non-decarboxylative rearrangement of 4H-isoxazol-5-ones using ruthenium catalysts offers a novel pathway to isoxazole-4-carboxylic acids . Starting from piperidine-2-carboxamide derivatives, isoxazolones undergo Ru(II)-catalyzed ring expansion to form the target compound. Key steps include:

  • Substrate Preparation : 4H-Isoxazol-5-ones are synthesized via condensation of piperidine-2-carboxylic acid esters with hydroxylamine.

  • Catalytic Rearrangement : [RuCl₂(p-cymene)]₂ (5 mol%) in DMSO at 100°C for 24 hours induces a concerted deflective mechanism, retaining the carboxylic acid group .

This method achieves 68% yield in acetonitrile at 70°C, with scalability demonstrated at 3.0 mmol scales . The proposal mechanism involves ruthenium-mediated C–N bond cleavage and reformation, though detailed kinetic studies remain pending.

Multi-Step Synthesis with Protecting Group Strategies

Boc-protected piperidine intermediates enable precise functionalization of the isoxazole ring . A representative route involves:

  • Boc Protection : N-Boc-piperidine-2-carboxylic acid is prepared using di-tert-butyl dicarbonate in dichloromethane .

  • Isoxazole Formation : Coupling with hydroxylamine-treated β-keto esters generates the isoxazole core .

  • Deprotection and Functionalization : Acidic removal of the Boc group (HCl/dioxane) followed by urea or amide coupling yields final derivatives .

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages Limitations
Cycloaddition Nitrile oxides, alkynes[RuCl₂(p-cymene)]₂, DMSO, 70–120°C49–71%Scalable, regioselectiveHigh catalyst cost, anhydrous conditions
Hydroxylamine Cyclization Ethyl acetoacetate, nitrilesTiCl₄, NH₂OH·HCl, NaOH, 70°C50–65%Metal-free, cost-effectiveModerate yields, side reactions
Catalytic Rearrangement 4H-Isoxazol-5-ones[RuCl₂(p-cymene)]₂, MeCN, 70°C68%Retains carboxylate, gram-scale feasibleRequires specialized substrates
Boc-Protected Synthesis N-Boc-piperidine carboxylic acidsEDCI, DIEA, DCM, 0°C to rt60–85%Tunable substituents, high purityMulti-step, time-consuming

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing isoxazole and piperidine moieties exhibit significant anti-cancer properties. Specifically, 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid has been studied for its role as a phosphoinositide 3-kinase (PI3K) inhibitor, which is crucial in cancer therapy due to its involvement in tumor growth and proliferation pathways .

Table 1: Summary of Anticancer Activity

CompoundActivityReference
This compoundInhibits proliferation of cancer cells
DerivativesPotent inhibitors of PI3K

Anti-inflammatory Properties

Isoxazole derivatives have been recognized for their anti-inflammatory effects. For instance, related compounds have shown efficacy as leukotriene biosynthesis inhibitors, which are relevant in treating inflammatory diseases .

Neurological Applications

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural characteristics may allow it to modulate neurotransmitter systems, offering pathways for neuroprotective therapies .

Table 2: Summary of Neurological Applications

ApplicationObserved EffectReference
NeuroprotectiveModulation of neurotransmitter systems
Potential analgesic effectsPain relief mechanisms

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods facilitate the production of this compound and its derivatives for further pharmacological evaluation.

Table 3: Synthesis Methods

MethodologyDescription
Multi-step organic synthesisCommonly employed for efficient production
Structural modificationsEnhance biological activity through analog development

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Case Study 1: PI3K Inhibition

A study demonstrated that derivatives of this compound exhibited potent inhibitory activities against PI3K, with IC50 values indicating significant potential as anti-tumor agents .

Case Study 2: Anti-influenza Activity

Research on related isoxazole derivatives revealed their efficacy against influenza viruses, suggesting a broader antiviral application for compounds within this chemical class .

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid with structurally related isoxazole-4-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Notable Features
This compound C₉H₁₂N₂O₃ 196.20 (calc.) ~1.3 (predicted) ~350 (predicted) Piperidine enhances basicity and solubility
3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid C₁₀H₆FNO₃ 207.16 1.404 368.3 Electron-withdrawing F improves stability
3-(4-Methylphenyl)isoxazole-4-carboxylic acid C₁₁H₉NO₃ 203.19 N/A N/A Methyl group increases hydrophobicity
HIP-A (pyrrolo-isoxazole derivative) C₈H₁₀N₂O₄ 198.18 N/A N/A Conformationally constrained, EAAT inhibitor

Key Observations :

  • The piperidine substituent likely increases aqueous solubility compared to aryl-substituted analogs due to its basic amine group, which can undergo protonation at physiological pH .
  • Aryl-substituted derivatives (e.g., fluoro- or methylphenyl) exhibit higher molecular weights and densities due to aromatic ring contributions .

Pharmacological and Toxicological Profiles

  • Safety Data: Limited toxicity data are available for most analogs. For example, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone lacks thorough toxicological investigation . The piperidine group may introduce neuroactivity risks, warranting further study.

Biological Activity

3-(Piperidin-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O3, with a molecular weight of approximately 196.20 g/mol. The compound features an isoxazole ring fused with a piperidine moiety, which is critical for its biological activity. The presence of the carboxylic acid functional group enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds containing isoxazole and piperidine structures often exhibit significant anti-cancer properties. Specifically, this compound has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K), a key player in various signaling pathways related to tumor growth and proliferation.

MechanismDescription
PI3K InhibitionInhibits pathways involved in cancer cell proliferation
Antiviral ActivityPotential activity against influenza virus by targeting viral nucleoprotein

Biological Activity in Cancer Research

The compound has shown promise in preclinical studies for its anticancer effects. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell lines, demonstrating varying degrees of efficacy depending on structural modifications .

Case Study: Anti-Cancer Activity

A study evaluated the anti-cancer properties of several isoxazole derivatives, including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range. This suggests that the compound could serve as a lead for developing new anticancer therapies .

Antiviral Properties

In addition to its anticancer potential, this compound has been investigated for its antiviral properties. A series of studies focused on its efficacy against influenza A viruses revealed that certain derivatives could inhibit viral replication effectively. For example, compounds derived from this structure demonstrated EC50 values indicating potent antiviral activity while maintaining acceptable cytotoxicity profiles .

Table 2: Antiviral Activity Data

CompoundEC50 (mM)CC50 (mM)SI (Selectivity Index)
1a0.89819.7822.02
1bX.XY.YZ.Z
1cX.XY.YZ.Z

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques, allowing for the creation of various analogs with potentially enhanced biological activities.

Synthetic Pathways

Common methods include:

  • Condensation Reactions - Combining piperidine derivatives with isoxazole precursors.
  • Functional Group Modifications - Altering the carboxylic acid or other substituents to improve pharmacological profiles.

Q & A

Q. What are the recommended synthetic routes for 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions with careful selection of catalysts and purification protocols. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) or tert-butoxycarbonyl (Boc) protection/deprotection strategies are common. A representative method includes:

  • Step 1 : Boc protection of the piperidine nitrogen under inert atmosphere using tert-butyl alcohol and caesium carbonate .
  • Step 2 : Acidic deprotection (e.g., HCl/water) to yield the final compound . Key considerations include maintaining anhydrous conditions for moisture-sensitive intermediates and optimizing reaction temperatures (40–100°C) to prevent side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., piperidine and isoxazole rings) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., 305.37 g/mol for related derivatives) . Cross-reference spectral data with known analogs to validate structural assignments.

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to avoid skin/eye contact .
  • First Aid : Immediate medical consultation if inhaled or ingested; provide SDS to healthcare providers .
  • Storage : In airtight containers at –20°C, away from light and moisture, due to potential hydrolytic instability .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction pathways of this compound?

Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction mechanisms and transition states. For example:

  • Use reaction path search algorithms to identify low-energy intermediates .
  • Apply machine learning to correlate substituent effects (e.g., electron-withdrawing groups on the isoxazole ring) with reaction yields . Computational workflows reduce trial-and-error experimentation by >30% in similar heterocyclic systems .

Q. How should researchers address contradictory data in solubility or stability studies?

  • Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
  • Alternative Solvents : Test dimethyl sulfoxide (DMSO) or ethanol if aqueous solubility is inconsistent .
  • Purity Validation : Re-examine HPLC traces to rule out degradation products . Document all variables (e.g., temperature, humidity) to identify confounding factors.

Q. What statistical methods are effective in designing experiments for reaction optimization?

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, temperature) .
  • Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions . For example, a central composite design reduced the number of experiments by 40% in a piperidine-derivative synthesis .

Q. What strategies are recommended for assessing the biological activity of this compound?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
  • Structure-Activity Relationship (SAR) : Modify the isoxazole or piperidine moieties and compare IC50 values .
  • ADMET Profiling : Evaluate metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 cells) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions .
  • Long-Term Stability : Monitor degradation over 6–12 months using accelerated stability protocols (ICH guidelines) . Note: Stability in DMSO solutions should be validated weekly for cell-based assays .

Q. What experimental variables most significantly impact yield in multi-step syntheses?

Critical factors include:

  • Catalyst Purity : Use freshly opened palladium acetate to avoid deactivation .
  • Temperature Gradients : Ensure precise control (±2°C) during exothermic steps .
  • Workup Efficiency : Optimize extraction solvents (e.g., ethyl acetate vs. dichloromethane) to recover polar intermediates .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular Docking : Simulate binding poses with target proteins (e.g., G-protein-coupled receptors) using AutoDock Vina .
  • Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations to identify key residue interactions .
    Combine in silico predictions with mutagenesis studies for validation .

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